molecular formula C11H12N2O3 B1273813 2-Butyl-6-nitro-1,3-benzoxazole CAS No. 886360-96-9

2-Butyl-6-nitro-1,3-benzoxazole

Cat. No. B1273813
M. Wt: 220.22 g/mol
InChI Key: ZEVHKNJYRVOCBY-UHFFFAOYSA-N
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Description

2-Butyl-6-nitro-1,3-benzoxazole is a chemical compound that belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The specific structure of 2-butyl-6-nitro-1,3-benzoxazole indicates that it has a butyl group attached at the second position and a nitro group at the sixth position of the benzoxazole ring system. While the provided papers do not directly discuss 2-butyl-6-nitro-1,3-benzoxazole, they do provide insights into related chemical reactions and structures that can be informative for understanding this compound.

Synthesis Analysis

The synthesis of benzoxazole derivatives can be complex, involving multiple steps and various reagents. For example, the synthesis of indazole 2-oxides, which share a similar heterocyclic structure to benzoxazoles, has been achieved using a palladium-catalyzed reaction with tert-butyl nitrite as a source of nitro groups . This method highlights the potential for using metal-catalyzed reactions and nitrosation to introduce nitro groups into heterocyclic compounds, which could be applicable to the synthesis of 2-butyl-6-nitro-1,3-benzoxazole.

Molecular Structure Analysis

The molecular structure of benzoxazoles is characterized by the presence of a nitrogen atom and an oxygen atom within a five-membered ring that is fused to a benzene ring. The presence of substituents, such as the butyl and nitro groups in 2-butyl-6-nitro-1,3-benzoxazole, can significantly influence the electronic and steric properties of the molecule. The nitro group is an electron-withdrawing group that can affect the reactivity of the compound, while the butyl group is a hydrophobic alkyl chain that can impact the compound's solubility and interaction with biological molecules.

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions depending on their substituents. The presence of a nitro group can facilitate electrophilic substitution reactions due to its electron-withdrawing nature. For instance, nitropyridyl-substituted benzazoles have been shown to undergo photoinduced transformations, leading to different photoinduced forms depending on the pH of the solution . This suggests that 2-butyl-6-nitro-1,3-benzoxazole may also exhibit interesting photochemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-butyl-6-nitro-1,3-benzoxazole would be influenced by its molecular structure. The nitro group is likely to confer a degree of acidity to the compound, while the butyl group may increase its hydrophobicity. These properties would affect the compound's solubility, boiling point, melting point, and reactivity. Although the provided papers do not directly discuss the properties of 2-butyl-6-nitro-1,3-benzoxazole, they do offer insights into the behavior of similar compounds, which can be used to infer some of the properties of the compound .

Scientific Research Applications

Antitumor Agent Development

2-Butyl-6-nitro-1,3-benzoxazole and its derivatives have shown potential in antitumor agent development. For example, derivatives like 5-nitro-2-(4-butylphenyl)benzoxazole have been identified as promising candidates targeting human DNA topoisomerase enzymes (hTopo I and IIα), crucial in cancer treatment research (Karatas et al., 2021).

Antimicrobial Activities

Benzoxazole derivatives, including those related to 2-Butyl-6-nitro-1,3-benzoxazole, have been evaluated for their antimicrobial activities. Studies have shown broad-spectrum activity against various microorganisms, indicating potential for developing new antimicrobial agents (Ertan-Bolelli et al., 2016).

Molecular Docking and Drug Design

Molecular docking and dynamic simulation studies of benzoxazole derivatives provide insights into their mechanisms of action, particularly in inhibiting topoisomerase enzymes. This research is vital for designing more effective drugs (Karatas et al., 2021).

Antimycobacterial Potential

Specific derivatives of benzoxazoles, including 2-Butyl-6-nitro-1,3-benzoxazole, have shown significant antimycobacterial activity, particularly against drug-resistant strains of Mycobacterium tuberculosis. This highlights their potential as scaffolds for designing potent antimycobacterial drugs (Ertan-Bolelli et al., 2016).

Synthesis and Chemical Studies

Studies on the synthesis and chemical properties of benzoxazole derivatives contribute to understanding their reactivity and potential applications in various fields, such as materials science and pharmaceuticals (Wang et al., 2021).

Safety And Hazards

When handling 2-Butyl-6-nitro-1,3-benzoxazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2-butyl-6-nitro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-2-3-4-11-12-9-6-5-8(13(14)15)7-10(9)16-11/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVHKNJYRVOCBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901311150
Record name 2-Butyl-6-nitrobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-6-nitro-1,3-benzoxazole

CAS RN

886360-96-9
Record name 2-Butyl-6-nitrobenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886360-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butyl-6-nitrobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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